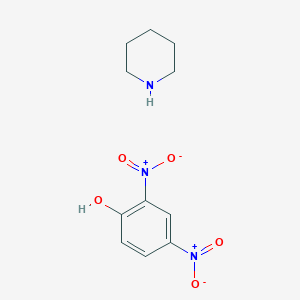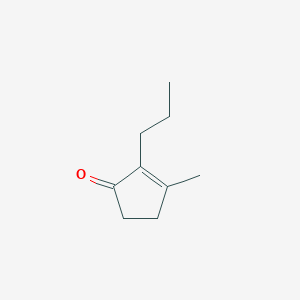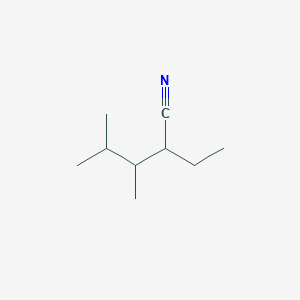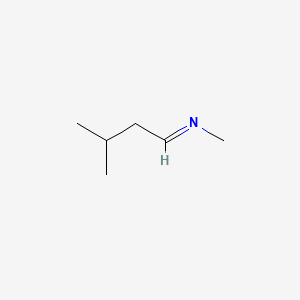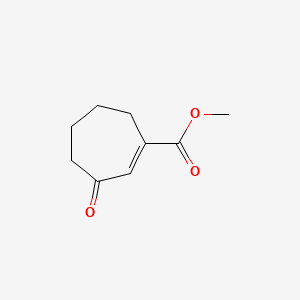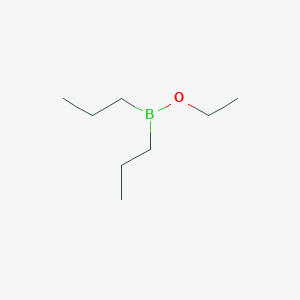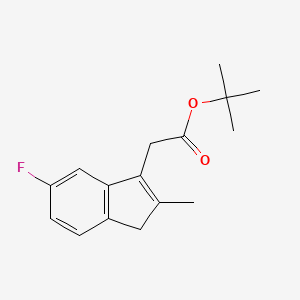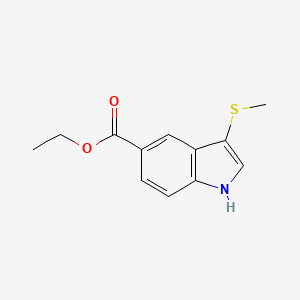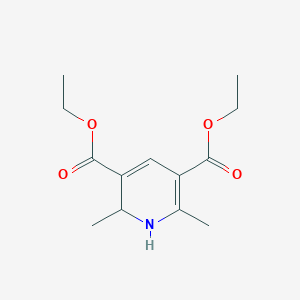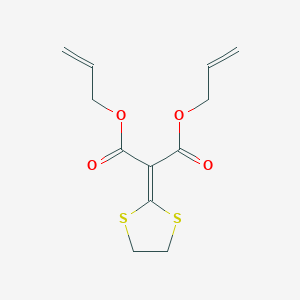
Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with 1,3-dithiolane. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential neuroprotective properties due to its antioxidant activity.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with neuroprotective effects.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can undergo redox reactions, contributing to its antioxidant properties. These redox reactions can modulate the activity of enzymes involved in oxidative stress pathways, providing neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
- Propanedioic acid, 2-(1,3-dithiolan-2-ylidene)-, 1,3-bis(1-methylethyl) ester
Uniqueness
Diprop-2-en-1-yl (1,3-dithiolan-2-ylidene)propanedioate is unique due to its specific combination of a 1,3-dithiolane ring and a propanedioate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
50780-73-9 |
|---|---|
Fórmula molecular |
C12H14O4S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H14O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h3-4H,1-2,5-8H2 |
Clave InChI |
YRXFJULDQRFYPX-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C(=C1SCCS1)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


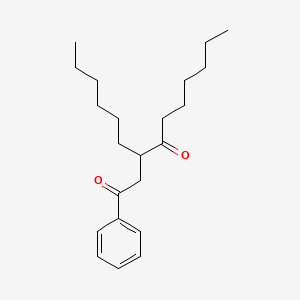
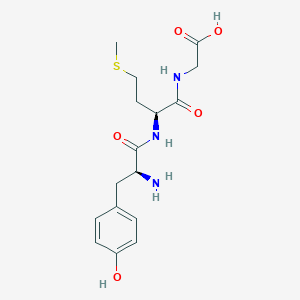
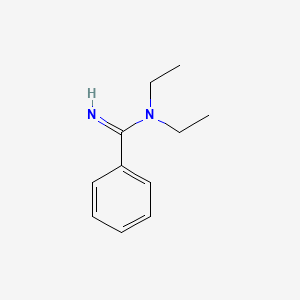
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
